molecular formula C20H20FN7 B1194804 3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine

3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine

Cat. No. B1194804
M. Wt: 377.4 g/mol
InChI Key: IKYOARDCZOPQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Medicinal Applications

  • The development of novel P2X7 antagonists featuring a single pot dipolar cycloaddition reaction/Cope elimination sequence, leading to compounds with significant P2X7 receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018).

Structural Analysis and Material Properties

  • Structural characterization of pyrimidine derivatives, incorporating 1,2,4-triazolo[1,5-a]pyrimidine ring, has been achieved through X-ray diffraction and spectroscopic techniques, contributing to our understanding of their molecular geometry and potential applications in materials science (Lahmidi et al., 2019).

Agricultural Applications

  • Some compounds containing a 1,2,4-triazolo[1,5-a]pyridine structure have demonstrated excellent herbicidal activity, indicating their potential use in agriculture for weed control (Moran, 2003).

Novel Ring Systems in Chemistry

  • The synthesis of novel heterocyclic systems, such as 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, has been achieved, contributing to the expansion of available chemical structures for various scientific applications (Mozafari et al., 2016).

Drug Development and Medical Imaging

  • Synthesis of compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for potential use in medical imaging, particularly for dopamine D4 receptor imaging (Eskola et al., 2002).

Anticancer and Antimicrobial Potential

  • Investigation into the synthesis and modification of [1,2,4]triazolo[1,5-a]pyridines, revealing their potential as anticancer agents and inhibitors of key biological pathways (Wang et al., 2015).

  • Evaluation of newly synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as antimicrobial agents, showing promising activity against various microorganisms (Farghaly & Hassaneen, 2013).

properties

Product Name

3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine

Molecular Formula

C20H20FN7

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C20H20FN7/c1-2-5-17-24-19(23-12-14-8-10-22-11-9-14)18-20(25-17)28(27-26-18)13-15-6-3-4-7-16(15)21/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24,25)

InChI Key

IKYOARDCZOPQGN-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCC4=CC=NC=C4

Canonical SMILES

CCCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCC4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine
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3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine
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3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine
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